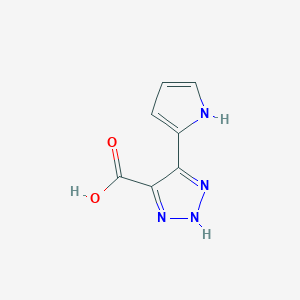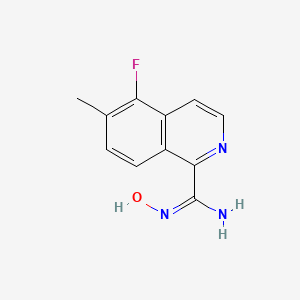amine](/img/structure/B13200288.png)
[(3,4-Dibromophenyl)methyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dibromophenyl)methylamine is an organic compound with the molecular formula C10H13Br2NO It is characterized by the presence of a dibromophenyl group attached to a methoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromophenyl)methylamine typically involves the following steps:
Bromination: The starting material, phenylmethylamine, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3,4-dibromophenylmethylamine.
Etherification: The 3,4-dibromophenylmethylamine is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium carbonate to form (3,4-Dibromophenyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (3,4-Dibromophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
(3,4-Dibromophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may facilitate binding to hydrophobic pockets, while the methoxyethylamine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(3,4-Dibromophenyl)methylamine can be compared with other similar compounds, such as:
(3,4-Dichlorophenyl)methylamine: Similar structure but with chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
(3,4-Difluorophenyl)methylamine:
(3,4-Dimethylphenyl)methylamine: Methyl groups instead of bromine, resulting in different steric and electronic effects.
The uniqueness of (3,4-Dibromophenyl)methylamine lies in its specific combination of bromine atoms and methoxyethylamine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13Br2NO |
|---|---|
Molecular Weight |
323.02 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13Br2NO/c1-14-5-4-13-7-8-2-3-9(11)10(12)6-8/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
HWSAPZSKAOASOZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


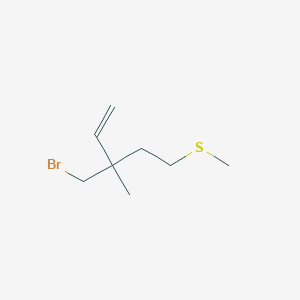
![1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13200212.png)
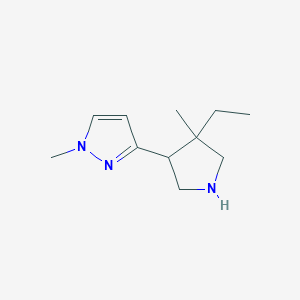
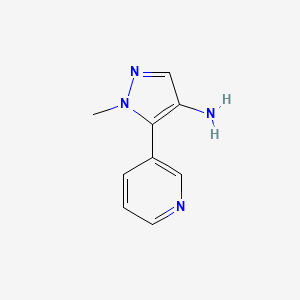
![4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13200232.png)
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13200238.png)
![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13200240.png)




